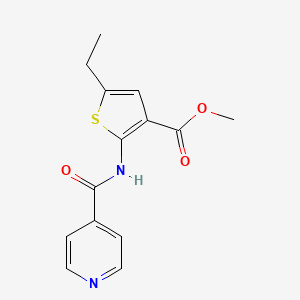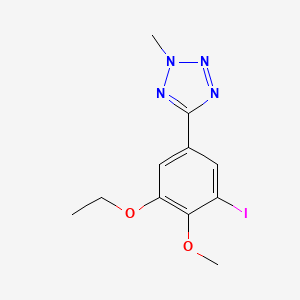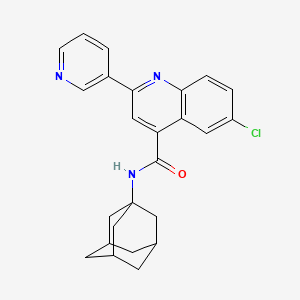
methyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.07251349 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Thiophene derivatives have been synthesized through various methods, showcasing their structural diversity and potential for pharmacological application. For instance, the synthesis of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives has been achieved, with their structures confirmed by NMR, FT-IR, MS, and X-ray crystallography. These compounds have been explored for their antimicrobial activities, demonstrating the versatility of thiophene derivatives in drug development (Mabkhot et al., 2015).
Antimicrobial and Antifungal Activities
Thiophene derivatives have shown significant antimicrobial and antifungal properties. Compounds derived from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate have exhibited potent in vitro antimicrobial activity, with some derivatives outperforming standard drugs like amphotericin B against specific fungal strains, highlighting their potential as new antimicrobial agents (Mabkhot et al., 2015).
Anti-proliferative Activity and Tumor Selectivity
Research on thiophene derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, has revealed pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing their potential in targeted cancer therapy (Thomas et al., 2017).
Molecular Modeling and Drug Design
The utilization of molecular modeling has played a crucial role in the development of thiophene derivatives with antimicrobial properties. For example, molecular modeling was performed for the most active compounds derived from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, aiding in understanding their interaction with microbial targets and guiding the design of more potent antimicrobial agents (Mabkhot et al., 2015).
Sensing Activities and Magnetic Properties
Thiophene derivatives have also been explored for their sensing activities and magnetic properties. For example, microporous lanthanide-based metal-organic frameworks functionalized with methyl-substituted thieno[2,3-b]thiophene groups have shown promising sensing activities towards specific chemicals and exhibit significant magnetocaloric effects, demonstrating the multifunctional applications of thiophene derivatives beyond pharmaceuticals (Wang et al., 2016).
Propriétés
IUPAC Name |
methyl 5-ethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-10-8-11(14(18)19-2)13(20-10)16-12(17)9-4-6-15-7-5-9/h4-8H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIPWZDGVPSNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4601820.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4601824.png)
![N-(3-hydroxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4601827.png)
![N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B4601834.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B4601848.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4601859.png)

![3-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4601868.png)
![2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4(6H)-thione](/img/structure/B4601885.png)
![N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4601886.png)

![N-(2-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4601908.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4601918.png)
